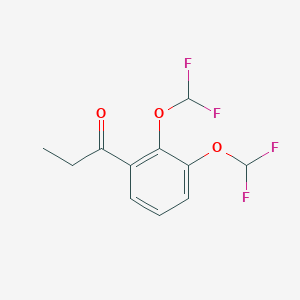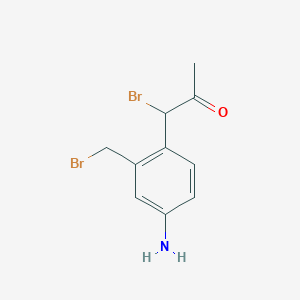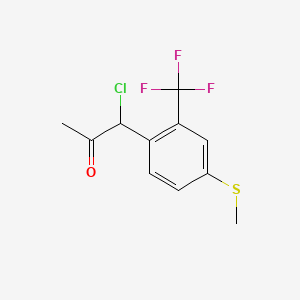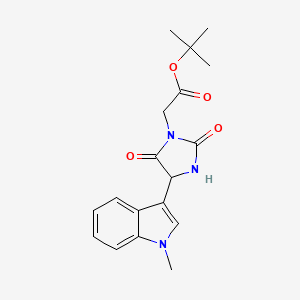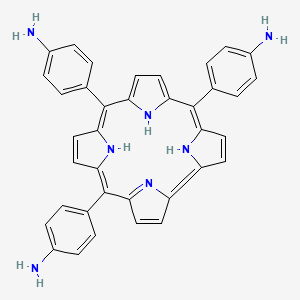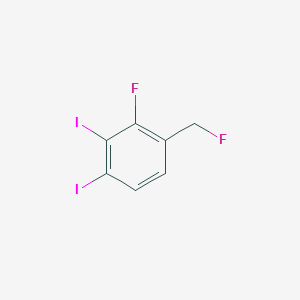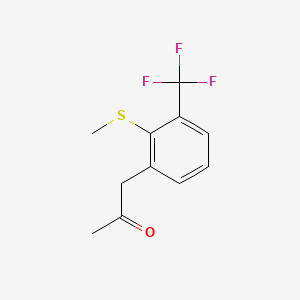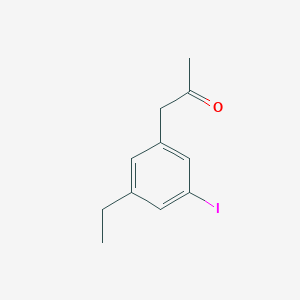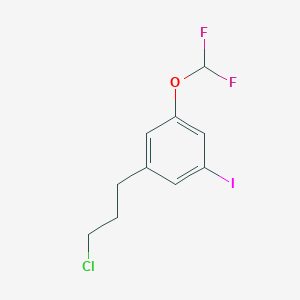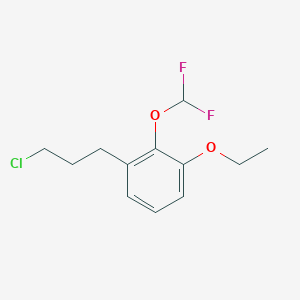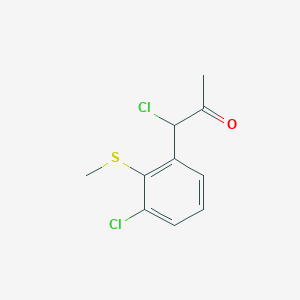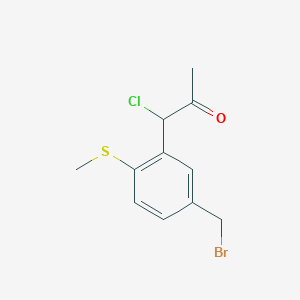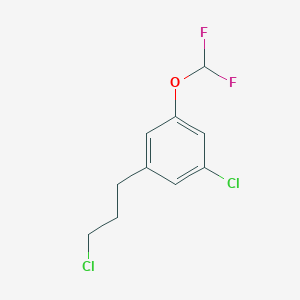
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O. This compound is characterized by the presence of a benzene ring substituted with a chloro group, a chloropropyl group, and a difluoromethoxy group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Alkylation: The chloropropyl group is introduced via alkylation reactions, often using 1-chloropropane and a suitable catalyst.
Methoxylation: The difluoromethoxy group is added through methoxylation reactions using difluoromethyl ether and a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Aplicaciones Científicas De Investigación
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene can be compared with similar compounds such as:
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a similar structure but with a fluoromethoxy group instead of a difluoromethoxy group.
1-Chloro-3-phenylpropane: Lacks the difluoromethoxy group and has different chemical properties and reactivity.
3-Chloropropylbenzene: Similar but lacks the additional chloro and difluoromethoxy groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10Cl2F2O |
|---|---|
Peso molecular |
255.08 g/mol |
Nombre IUPAC |
1-chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-3-1-2-7-4-8(12)6-9(5-7)15-10(13)14/h4-6,10H,1-3H2 |
Clave InChI |
UTXWAVBIUKCNFE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)F)Cl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


